molecular formula C14H13BrN2O2 B8177534 3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole

3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole

Cat. No.: B8177534
M. Wt: 321.17 g/mol
InChI Key: OFSFLDWNXHPLDE-UHFFFAOYSA-N
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Description

3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole is a halogenated and functionalized indole derivative with a molecular formula of C₁₄H₁₃BrN₂O₂ and a molecular weight of 321.18 g/mol . It features a bromine atom at the 3-position, a cyano group at the 7-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile intermediate for constructing complex heterocyclic scaffolds, particularly in kinase inhibitor development . Its Boc group enhances solubility and stability during synthetic manipulations, while the bromine and cyano substituents serve as reactive handles for cross-coupling and functional group interconversion reactions.

Properties

IUPAC Name

tert-butyl 3-bromo-7-cyanoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-4-5-9(7-16)12(10)17/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSFLDWNXHPLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC(=C21)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole typically involves multiple steps:

    Protection of the Nitrogen Atom: The nitrogen atom of the indole ring is protected by introducing a t-butoxycarbonyl (Boc) group. This can be done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Introduction of the Cyano Group: The cyano group can be introduced at the seventh position through a nucleophilic substitution reaction using a suitable cyano source like copper(I) cyanide (CuCN).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Deprotection Reactions: The t-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), and bases (e.g., potassium carbonate).

    Reduction: Reducing agents (e.g., LiAlH4, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran, ethanol).

    Deprotection: Acidic reagents (e.g., TFA), solvents (e.g., dichloromethane).

Major Products

    Substitution: Formation of substituted indoles with various functional groups.

    Reduction: Formation of 3-amino-1,N-(t-butoxycarbonyl)-7-cyanoindole.

    Deprotection: Formation of 3-bromo-7-cyanoindole.

Scientific Research Applications

3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine, cyano, and t-butoxycarbonyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole can be contextualized by comparing it to analogous indole derivatives. Below is a detailed analysis:

Key Observations :

Substituent Diversity: The Boc-protected derivative (target compound) exhibits enhanced stability compared to 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, which lacks a protecting group . The cyano group at the 7-position in the target compound is structurally analogous to the 3-cyano group in 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, but positional differences influence reactivity and biological activity .

Synthetic Routes: Electrophilic cyanation using NCTS (N-cyano-N-phenyl-p-toluenesulfonamide) is a common method for introducing cyano groups to indoles, as seen in both the target compound and 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile . Multi-step functionalization (e.g., amidation in Compound 63c) highlights the versatility of brominated indoles for late-stage diversification .

Applications: The Boc-protected derivative’s role as a kinase inhibitor intermediate contrasts with 5-Bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide, which has direct anticancer activity validated by LC/MS and retention time data . Simpler halogenated derivatives like 3-Bromo-4-chloro-1,N-methylindole lack advanced functional groups, limiting their utility in targeted drug design .

Analytical Data :

  • LC/MS characterization (e.g., m/z 386 [M+H]⁺ for Compound 63c) provides a benchmark for comparing molecular ion profiles of brominated indole derivatives .

Contradictions and Limitations :

  • Structural similarity metrics in (e.g., CAS 15936-81-9, similarity score 0.92) suggest overlapping features with the target compound but lack explicit data for direct comparison .

Biological Activity

3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This compound, characterized by the presence of a bromine atom at the 3-position and a cyano group at the 7-position of the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group, has been studied for its interactions with various biological targets.

  • Molecular Formula : C₁₄H₁₃BrN₂O₂
  • Molecular Weight : 321.17 g/mol

The structural uniqueness of this compound enhances its reactivity and biological activity compared to other indole derivatives. The tert-butoxycarbonyl group serves as a protective moiety for the amine functionality, allowing for selective reactions in synthetic applications.

Biological Activity Overview

Research indicates that 3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole exhibits notable biological activity primarily as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play critical roles in drug metabolism, and their inhibition can significantly affect pharmacokinetics and drug interactions.

The inhibition of cytochrome P450 enzymes by this compound suggests that it can modulate drug metabolism pathways. This modulation may lead to altered pharmacological effects when co-administered with other drugs, making it a candidate for further studies in drug development.

Comparative Analysis with Similar Compounds

To understand the distinctiveness of 3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberStructural Features
Tert-butyl 4-bromoindoline-1-carboxylate885272-46-8Brominated indoline derivative
3-Bromo-1-tosyl-1H-indole90481-77-9Tosyl protection instead of tert-butoxycarbonyl
Tert-butyl 3-bromoindole-1-carboxylate143259-56-7Similar bromination pattern without cyano group

The unique combination of the bromine atom and cyano group on the indole ring, along with the Boc protecting group, enhances its reactivity and potential biological activity compared to these derivatives.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Cytochrome P450 Inhibition : A study demonstrated that 3-Bromo-1,N-(t-butoxycarbonyl)-7-cyanoindole effectively inhibits CYP1A2 and CYP2C19 enzymes. This inhibition could influence the metabolism of co-administered drugs, potentially leading to increased efficacy or toxicity depending on the context.
  • Medicinal Chemistry Applications : The compound's ability to modulate enzyme activity positions it as a valuable tool in medicinal chemistry for designing new therapeutic agents that require precise control over metabolic pathways.
  • Synthetic Methodologies : Research has explored various synthetic approaches to produce this compound efficiently while maintaining control over functional groups, highlighting its importance in organic synthesis .

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